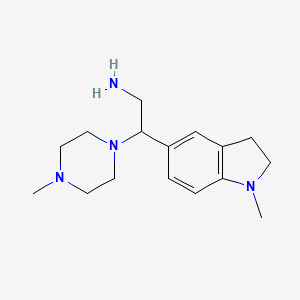

2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine

Description

Chemical Structure: The compound features a central ethanamine backbone with two substituents:

- 1-Methylindolin-5-yl: A bicyclic indoline scaffold (benzene fused with pyrrolidine) substituted with a methyl group at position 1 and linked via position 3.

- 4-Methylpiperazin-1-yl: A piperazine ring substituted with a methyl group at position 4.

Molecular Formula: C₁₆H₂₆N₄

Molecular Weight: 274.41 g/mol

Applications: Primarily used as a building block in medicinal chemistry for the synthesis of receptor-targeted molecules (e.g., serotonin/dopamine receptor modulators) .

Properties

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXHGOKSBPIKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC3=C(C=C2)N(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine, with the CAS number 1172989-88-6, is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. The compound features a complex structure that includes an indoline moiety and a piperazine ring, which are known for their roles in various biological processes.

The molecular formula of this compound is C16H26N4, with a molar mass of 274.41 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H26N4 |

| Molar Mass | 274.41 g/mol |

| CAS Number | 1172989-88-6 |

| Physical Form | Solid |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to act as inhibitors of certain kinases and other enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the compound's potential as a therapeutic agent:

- Kinase Inhibition : Research indicates that derivatives of indoline compounds can inhibit specific kinases implicated in cancer progression. For instance, spiro cyclopropyl indolinone compounds have demonstrated potent anticancer activity by inhibiting polo-like kinases (PLK) and Aurora kinases .

- Ecto-nucleotidase Inhibition : A study on related compounds revealed their capability to inhibit ecto-nucleotidases, which are involved in purinergic signaling. This pathway is crucial in various disease states including cancer and inflammation .

- Pharmacological Profiles : Comparative studies have shown that modifications to the piperazine ring can enhance selectivity and potency against specific targets, suggesting that the structure of this compound could be optimized for better therapeutic effects .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Potentially effective against various cancer cell lines through kinase inhibition.

- Neuropharmacological Effects : The piperazine component may confer psychoactive properties, making it relevant for studies on neurodegenerative diseases.

Scientific Research Applications

The compound features a complex structure that includes an indole ring and a piperazine moiety, which are known for their biological activity.

Neurological and Psychiatric Disorders

Research indicates that compounds similar to 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine may exhibit properties beneficial for treating conditions such as schizophrenia and depression. The piperazine component is often associated with antipsychotic effects, while the indole structure may contribute to serotonin receptor modulation, making it a candidate for further exploration in psychopharmacology.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives and their affinity for serotonin receptors. Results suggested that modifications to the piperazine structure significantly influenced receptor binding profiles, indicating potential pathways for developing new antipsychotic medications .

Cancer Research

The compound's structural features suggest potential applications in cancer therapy, particularly through mechanisms involving the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell growth and survival, often dysregulated in various cancers.

Case Study: Targeting PI3K/mTOR Pathway

In recent research, compounds targeting the PI3K/mTOR pathway were synthesized, demonstrating promising results in inhibiting tumor growth in preclinical models. The incorporation of indole and piperazine derivatives into these compounds enhanced their efficacy .

Drug Development

The unique chemical structure of this compound positions it as a valuable scaffold for drug development. Its ability to interact with multiple biological targets can be exploited to create multi-target drugs.

Case Study: Multi-target Drug Design

A recent patent described the synthesis of various derivatives based on the indole-piperazine framework, highlighting their potential as multi-target agents against neurodegenerative diseases and cancers . The versatility of this compound allows for modifications that can enhance selectivity and reduce side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Analogs

(a) 2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethan-1-amine

- Structure : Substitutes the indoline ring with a 2-methoxyphenyl group and replaces the 4-methylpiperazine with 4-ethylpiperazine.

- Molecular Formula : C₁₅H₂₅N₃O

- Molecular Weight : 275.38 g/mol

- Key Differences :

(b) 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine

- Structure : Features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to piperazine.

- Molecular Formula : C₁₂H₁₆ClF₃N₄

- Molecular Weight : 308.73 g/mol

- Smaller molecular weight and higher halogen content may impact metabolic stability and toxicity profiles .

Indoline/Indole-Based Analogs

(a) 5-Methoxytryptamine (5-MeO-Tryptamine)

- Structure : Tryptamine backbone with a methoxy group at position 5 of the indole ring.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Key Differences :

(b) 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one

- Structure : Combines indoline with a pyrrolopyrimidine core and a trifluoromethylphenyl ketone.

- Molecular Formula : C₂₅H₂₂F₄N₆O

- Molecular Weight : 510.48 g/mol

- Larger size and complexity suggest distinct bioavailability challenges compared to the target compound .

Phenethylamine Derivatives (NBOMe Series)

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)

- Structure : Phenethylamine core with iododimethoxyphenyl and methoxybenzyl groups.

- Molecular Formula: C₁₈H₂₂INO₃

- Molecular Weight : 427.28 g/mol

- Key Differences :

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Inference |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₆N₄ | 274.41 | 1-Methylindolin-5-yl, 4-methylpiperazine | Potential dopamine/serotonin modulator |

| 2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethan-1-amine | C₁₅H₂₅N₃O | 275.38 | 4-Ethylpiperazine, 2-methoxyphenyl | Enhanced lipophilicity; possible CNS activity |

| 25I-NBOMe | C₁₈H₂₂INO₃ | 427.28 | Iododimethoxyphenyl, methoxybenzyl | High 5-HT₂A agonism; neurotoxic |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | 5-Methoxyindole | Serotonergic activity |

Research Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.